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Compound of Interest

Compound Name: 2-(Difluoromethoxy)benzoic acid

Cat. No.: B1332832 Get Quote

In the landscape of modern medicinal chemistry and materials science, the strategic

incorporation of fluorine atoms into organic molecules is a cornerstone of rational design. The

difluoromethoxy group (-OCF₂H), in particular, has emerged as a uniquely valuable substituent.

It serves as a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl or thiol

groups, often leading to enhanced metabolic stability, improved pharmacokinetic profiles, and

modulated target-binding affinity.[1] 2-(Difluoromethoxy)benzoic acid is a quintessential

building block that provides a direct route to introduce this powerful functional group onto a

versatile benzoic acid scaffold. Its unique electronic and steric properties make it an

indispensable intermediate for the synthesis of novel pharmaceuticals, agrochemicals, and

advanced materials.[2]

This technical guide offers an in-depth exploration of the core chemical properties, synthesis,

and reactivity of 2-(Difluoromethoxy)benzoic acid, providing researchers, scientists, and drug

development professionals with the critical insights required for its effective application.

Molecular Structure and Physicochemical
Properties
2-(Difluoromethoxy)benzoic acid, identified by the CAS Number 97914-59-5, is an aromatic

carboxylic acid featuring a difluoromethoxy substituent at the ortho position.[3]

Caption: Molecular Structure of 2-(Difluoromethoxy)benzoic acid.
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Physicochemical Data Summary
The fundamental properties of 2-(Difluoromethoxy)benzoic acid are summarized below,

providing essential data for experimental design and safety assessments.

Property Value Reference(s)

CAS Number 97914-59-5 [3][4]

Molecular Formula C₈H₆F₂O₃ [3][4]

Molecular Weight 188.13 g/mol [3][4]

Appearance Light brown to light yellow solid [5]

Melting Point 98-101 °C [4]

Boiling Point 274 °C [5]

Density 1.370 g/cm³ [5]

pKa (Predicted) 3.11 ± 0.36 [5]

Flash Point 119 °C [5]

Solubility Profile
While specific quantitative solubility data for 2-(Difluoromethoxy)benzoic acid is not widely

published, a reliable profile can be inferred from its structure and the known properties of

analogous compounds like benzoic acid.

Aqueous Solubility: Like benzoic acid, it is expected to be slightly soluble in cold water, with

solubility increasing with temperature.[3] The presence of the carboxylic acid group allows for

significant solubility in basic aqueous solutions (e.g., aq. NaHCO₃, aq. NaOH) due to the

formation of the highly polar carboxylate salt.

Organic Solubility: The presence of the benzene ring and the lipophilic difluoromethoxy

group confers good solubility in a range of organic solvents. Based on data for benzoic acid

and its derivatives, it is expected to be readily soluble in polar protic solvents like methanol

and ethanol, and polar aprotic solvents such as acetone, acetonitrile, and DMSO.[3][5] It

should also exhibit moderate to good solubility in less polar solvents like dichloromethane,
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chloroform, and diethyl ether.[3][4] Its solubility is likely lowest in non-polar aliphatic

hydrocarbons like hexanes and heptane.[4]

Synthesis and Purification
A robust and scalable synthesis of 2-(Difluoromethoxy)benzoic acid can be achieved via the

O-difluoromethylation of a readily available precursor, 2-hydroxybenzoic acid (salicylic acid).

The use of sodium chlorodifluoroacetate as the difluoromethylating agent is advantageous due

to its stability, ease of handling as a solid, and lower environmental impact compared to

gaseous reagents like chlorodifluoromethane (Freon 22).[1] The reaction proceeds through the

in-situ generation of difluorocarbene (:CF₂), which is trapped by the phenoxide of the starting

material.[1][6]
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Caption: Proposed workflow for the synthesis of 2-(Difluoromethoxy)benzoic acid.

Experimental Protocol: Synthesis from 2-
Hydroxybenzoic Acid
Causality: This protocol is adapted from established procedures for the difluoromethylation of

phenols.[1][7] A base (Potassium Carbonate) is required to deprotonate the acidic phenolic

hydroxyl group, forming the nucleophilic phenoxide. A polar aprotic solvent (DMF) is chosen for

its ability to dissolve the reactants and its high boiling point, which is suitable for the thermal
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decarboxylation of sodium chlorodifluoroacetate to generate the reactive difluorocarbene

intermediate. Acidification during workup is necessary to protonate both the carboxylate and

any remaining phenoxide, yielding the final product as a solid that can be purified.

Reaction Setup: To a flame-dried three-neck round-bottom flask equipped with a magnetic

stir bar, reflux condenser, and nitrogen inlet, add 2-hydroxybenzoic acid (1.0 eq.), potassium

carbonate (K₂CO₃, 2.5 eq.), and anhydrous N,N-dimethylformamide (DMF).

Inert Atmosphere: Purge the flask with nitrogen for 15-20 minutes.

Reagent Addition: Add sodium chlorodifluoroacetate (ClCF₂CO₂Na, 2.5-3.0 eq.) to the

stirring suspension.

Heating: Heat the reaction mixture to 95-100 °C in an oil bath and maintain vigorous stirring

for 4-6 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

Cooling and Quenching: Cool the reaction mixture to room temperature. Carefully pour the

mixture into ice-cold water.

Acidification: Acidify the aqueous mixture to pH 1-2 by the slow addition of concentrated

hydrochloric acid (HCl). A precipitate should form.

Isolation: Collect the solid precipitate by vacuum filtration, washing the filter cake with cold

water.

Purification: The crude solid can be purified by recrystallization from a suitable solvent

system (e.g., ethanol/water or toluene) to yield pure 2-(Difluoromethoxy)benzoic acid.

Spectroscopic Characterization (Predicted)
While experimental spectra are not readily available in public databases, the ¹H and ¹³C NMR

spectra can be reliably predicted based on established substituent effects and data from

analogous compounds.[8][9][10]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Aromatic Protons (δ 7.2-8.2 ppm, 4H): The four protons on the benzene ring will appear as a

complex multiplet pattern due to ortho, meta, and para couplings. The proton ortho to the
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carboxylic acid group is expected to be the most downfield (around δ 8.1 ppm), while the

proton ortho to the -OCF₂H group will also be downfield.

Difluoromethoxy Proton (δ 6.5-7.0 ppm, 1H): The single proton on the difluoromethyl group (-

OCHF₂) is expected to appear as a triplet due to coupling with the two equivalent fluorine

atoms (²JH-F ≈ 70-75 Hz).

Carboxylic Acid Proton (δ 10.0-12.0 ppm, 1H): This proton will appear as a broad singlet, and

its chemical shift can be highly dependent on concentration and solvent.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Carbon Atom Predicted Shift (ppm) Rationale

C=O (Carboxyl) 168-172
Typical range for benzoic acid

carbonyls.[8]

C-O (C1) 122-126

Shielded relative to benzene

(128.5 ppm) due to ortho-

substituent effects.

C-OCF₂H (C2) 150-155
Deshielded due to the

electronegative oxygen atom.

Aromatic CH 115-135
Four distinct signals expected

in this range.

-OCF₂H 114-118 (triplet)

The carbon signal will be split

into a triplet by the two

attached fluorine atoms (¹JC-

F).

Infrared (IR) Spectroscopy
O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

C=O Stretch (Carboxyl): A strong, sharp absorption around 1680-1710 cm⁻¹.

C-F Stretch: Strong absorptions in the 1000-1200 cm⁻¹ region.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.rsc.org/suppdata/c7/gc/c7gc02983g/c7gc02983g1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1332832?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


C-O Stretch (Ether): An absorption around 1200-1250 cm⁻¹.

Chemical Reactivity and Applications in Drug
Discovery
The utility of 2-(Difluoromethoxy)benzoic acid as a synthetic intermediate stems primarily

from the reactivity of its carboxylic acid group. It is an excellent substrate for forming stable

amide bonds, a reaction that is among the most frequently used transformations in medicinal

chemistry.[11]

2-(Difluoromethoxy)benzoic Acid

Carboxylic Acid
Activation

Primary or Secondary Amine
(R-NH₂ or R₂NH)

Nucleophilic Acyl SubstitutionCoupling Reagent
(e.g., HATU, EDC)
Base (e.g., DIPEA)

Target Amide
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Caption: General workflow for amide bond formation using 2-(Difluoromethoxy)benzoic acid.

General Protocol: Amide Coupling
Causality: Direct reaction between a carboxylic acid and an amine to form an amide is

extremely slow and requires high temperatures. A coupling reagent is used to convert the

carboxylic acid's hydroxyl group into a better leaving group, thus "activating" it for nucleophilic

attack by the amine under mild conditions. A non-nucleophilic base is often added to neutralize

the acid formed during the reaction and to ensure the amine remains in its free, nucleophilic

state.

Dissolution: Dissolve 2-(Difluoromethoxy)benzoic acid (1.0 eq.) in a suitable anhydrous

solvent (e.g., DMF, DCM).

Reagent Addition: Add the coupling reagent (e.g., HATU, 1.1 eq.) and a non-nucleophilic

base (e.g., DIPEA, 2.0 eq.). Stir for 5-10 minutes at room temperature to allow for pre-
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activation.

Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq.) to the reaction

mixture.

Reaction: Allow the reaction to stir at room temperature for 2-12 hours, monitoring by TLC or

LC-MS.

Workup: Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate)

and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., sat. NaHCO₃),

and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure. The resulting crude amide can be purified by flash

column chromatography or recrystallization.

Safety and Handling
2-(Difluoromethoxy)benzoic acid is classified as an irritant. Adherence to standard laboratory

safety protocols is essential.

GHS Hazard Information
Pictogram GHS Code Hazard Statement

alt text GHS07

H315: Causes skin

irritation.H319: Causes serious

eye irritation.H335: May cause

respiratory irritation.

Data sourced from ChemicalBook.[5]

Recommended Handling Protocol
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat,

chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

Ventilation: Handle the solid powder and any solutions in a well-ventilated chemical fume

hood to avoid inhalation of dust or vapors.
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Dispensing: Use a spatula for transferring the solid. Avoid creating dust.

In case of Contact:

Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek

medical attention.

Skin: Wash the affected area thoroughly with soap and water. Remove contaminated

clothing.

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

incompatible materials such as strong oxidizing agents and strong bases.

Conclusion
2-(Difluoromethoxy)benzoic acid is a high-value synthetic building block, providing a

straightforward entry point for the incorporation of the bioisosterically significant -OCF₂H group.

Its well-defined physicochemical properties, accessible synthesis, and predictable reactivity

make it a reliable tool for researchers. A thorough understanding of its characteristics, as

outlined in this guide, empowers scientists in pharmaceutical, agrochemical, and materials

research to leverage its full potential in the development of next-generation molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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